6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate
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Overview
Description
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate is a synthetic organic compound with diverse applications in scientific research. Its complex molecular structure incorporates multiple functional groups, including a thiadiazole ring, a pyranone core, and a benzoate ester, contributing to its unique chemical properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate typically involves a multi-step process:
Formation of the 1,3,4-thiadiazole ring through cyclization of appropriate precursors under specific conditions.
Introduction of the ethylbutanamido group via acylation reactions.
Attachment of the thiadiazole ring to the pyranone moiety using thiol-ene click chemistry or nucleophilic substitution.
Final esterification of the compound with 3,4-dimethylbenzoic acid under catalyzed conditions to form the desired product.
Industrial Production Methods
Industrial-scale production often employs optimized reaction conditions to improve yield and purity. Large-scale reactors, precise temperature control, and continuous monitoring are standard practices to ensure efficient production. Solvent purification and crystallization techniques are also applied to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate can undergo various chemical reactions:
Oxidation: Reacts with common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction with hydride donors, such as lithium aluminum hydride, can yield reduced forms with altered functional groups.
Substitution: Nucleophilic substitution reactions can replace certain groups with others, modifying the compound's properties.
Common Reagents and Conditions
Oxidizing agents like hydrogen peroxide or peracids for oxidation.
Reducing agents such as sodium borohydride or lithium aluminum hydride for reduction.
Strong nucleophiles (e.g., halides, amines) for substitution reactions.
Major Products
Sulfoxides, sulfones, and reduced derivatives depending on the reaction type and conditions.
Scientific Research Applications
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate serves as a crucial compound in several scientific domains:
Chemistry: Used as an intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule affecting specific pathways.
Medicine: Explored for its pharmacological properties and therapeutic potential.
Industry: Utilized in material science for developing novel polymers or coatings with unique characteristics.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, depending on its context of use. It can modulate biochemical pathways by binding to active sites or altering conformational states, leading to diverse biological effects.
Comparison with Similar Compounds
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate stands out among similar compounds due to its unique structural features and versatile reactivity.
Similar Compounds
6-(2-ethylbutanamido)-1,3,4-thiadiazole derivatives
4-oxo-4H-pyran-3-yl benzoate compounds
Thiolated pyranone derivatives
These compounds share structural similarities but differ in functional groups or substituents, imparting distinct properties and applications.
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S2/c1-5-15(6-2)20(28)24-22-25-26-23(33-22)32-12-17-10-18(27)19(11-30-17)31-21(29)16-8-7-13(3)14(4)9-16/h7-11,15H,5-6,12H2,1-4H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWDHGJMSCIKPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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